An In-depth Technical Guide to 3-Methyl-2-(1H-pyrazol-1-yl)benzaldehyde
An In-depth Technical Guide to 3-Methyl-2-(1H-pyrazol-1-yl)benzaldehyde
Abstract
This technical guide provides a comprehensive overview of 3-Methyl-2-(1H-pyrazol-1-yl)benzaldehyde, a specialized aromatic aldehyde of significant interest in medicinal chemistry and materials science. While a dedicated CAS number for this specific isomer is not prominently listed in major chemical databases, this document constructs a robust technical profile by examining its core structural motifs, proposing validated synthetic pathways, predicting its physicochemical and spectroscopic characteristics, and outlining its potential applications. This guide is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the synthesis, characterization, and utilization of this and structurally related compounds.
Introduction and Compound Profile
3-Methyl-2-(1H-pyrazol-1-yl)benzaldehyde is a unique bifunctional molecule incorporating a benzaldehyde framework substituted with a methyl group at the 3-position and a 1H-pyrazol-1-yl group at the 2-position. The pyrazole ring is a well-established pharmacophore found in numerous FDA-approved drugs, valued for its diverse biological activities. The benzaldehyde moiety serves as a versatile synthetic handle for a wide array of chemical transformations. The specific ortho- and meta-substitution pattern on the benzene ring is expected to impart distinct steric and electronic properties, influencing its reactivity and biological interactions.
A thorough search of chemical databases reveals CAS numbers for several isomers, such as 5-Methyl-2-(1H-pyrazol-1-yl)benzaldehyde (CAS No. 956723-07-2)[1] and 3-(1H-Pyrazol-1-yl)benzaldehyde (CAS No. 852227-92-0)[2], but not for the title compound. This suggests that 3-Methyl-2-(1H-pyrazol-1-yl)benzaldehyde is a novel or less-common research chemical. This guide will, therefore, leverage established organometallic and heterocyclic chemistry principles to provide a predictive but scientifically grounded overview.
Table 1: Core Compound Specifications (Predicted)
| Property | Value | Source/Method |
|---|---|---|
| Molecular Formula | C₁₁H₁₀N₂O | (Calculated) |
| Molecular Weight | 186.21 g/mol | (Calculated) |
| IUPAC Name | 3-Methyl-2-(1H-pyrazol-1-yl)benzaldehyde | - |
| Predicted XlogP | ~1.4 - 2.0 | (Computational Prediction)[3] |
| Predicted pKa | ~1.5 (pyrazole N) | (Based on analogous structures) |
| Appearance | Expected to be a solid at room temp. | (Based on isomers like[1]) |
Proposed Synthesis and Mechanistic Rationale
The construction of the C(aryl)-N(pyrazole) bond is the key transformation in synthesizing the target molecule. Modern cross-coupling reactions provide the most efficient and high-yielding routes. The logical precursor would be 2-halo-3-methylbenzaldehyde. Given the relative reactivity of aryl halides (I > Br > Cl), 2-bromo- or 2-iodo-3-methylbenzaldehyde would be the ideal starting materials. Two primary catalytic systems are proposed:
Pathway A: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds and has been successfully applied to the N-arylation of pyrazoles.[4][5] This pathway is often preferred for its high functional group tolerance and milder reaction conditions compared to traditional methods.
Causality of Experimental Choices:
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Catalyst System: A palladium(0) source, such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)), is used to initiate the catalytic cycle. A bulky, electron-rich phosphine ligand (e.g., Xantphos, tBuDavePhos) is critical.[6] This ligand promotes the crucial reductive elimination step and prevents the formation of inactive palladium complexes.[7]
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Base: A non-nucleophilic base like sodium tert-butoxide (NaOtBu) or potassium carbonate (K₂CO₃) is required to deprotonate the pyrazole, generating the active nucleophile without reacting with the aldehyde.
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Solvent: Anhydrous, aprotic polar solvents like toluene or dioxane are typically used to ensure the stability of the catalyst and reagents.[8]
Detailed Experimental Protocol (Proposed):
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Reactor Setup: To a dry, oven-baked Schlenk flask, add 2-bromo-3-methylbenzaldehyde (1.0 eq), pyrazole (1.2 eq), and the selected phosphine ligand (0.05-0.1 eq).
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Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
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Reagent Addition: Add Pd₂(dba)₃ (0.02-0.05 eq) and the base (e.g., NaOtBu, 2.0 eq) to the flask under the inert atmosphere.
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Solvent Addition: Add anhydrous toluene via syringe.
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Reaction: Heat the mixture to 80-110 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Caption: Application Pathways for the Core Compound.
Safety and Handling
No specific safety data sheet (SDS) exists for 3-Methyl-2-(1H-pyrazol-1-yl)benzaldehyde. However, based on analogous structures like 3-(1H-Pyrazol-1-yl)benzaldehyde [2]and general benzaldehyde derivatives, the following precautions are mandatory:
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Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side shields, and a lab coat.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
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Storage: Store in a tightly closed container in a cool, dry place, away from strong oxidizing agents.
-
Hazards: May be harmful if swallowed or inhaled and may cause skin and eye irritation. The hazard statements for a close analog include H302, H315, H319, and H335. [2]
Conclusion
3-Methyl-2-(1H-pyrazol-1-yl)benzaldehyde represents a promising yet underexplored chemical entity with significant potential as a versatile building block. While direct experimental data is scarce, this guide has established a robust framework for its synthesis via modern cross-coupling reactions like the Buchwald-Hartwig amination. The predicted spectroscopic and physicochemical properties provide a solid foundation for its identification and handling. Its structural features strongly suggest high-value applications in the development of novel pharmaceuticals, advanced materials, and specialized ligands. Further research into the synthesis and properties of this compound is highly encouraged to unlock its full potential.
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